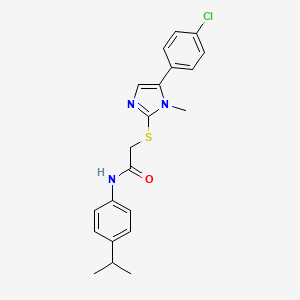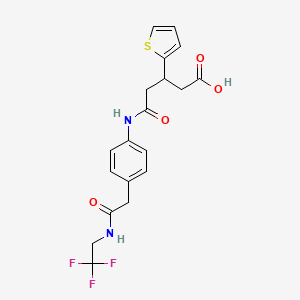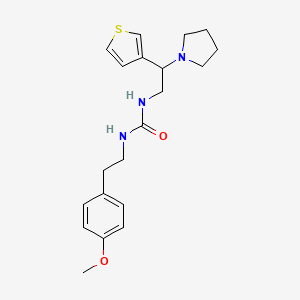![molecular formula C18H16N4O2S2 B2839042 3-Propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one CAS No. 946352-70-1](/img/structure/B2839042.png)
3-Propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a thiophene, and an oxadiazole. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the oxadiazole ring could lead to intramolecular hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole and thiophene rings could impact its solubility and reactivity .Aplicaciones Científicas De Investigación
H1-Antihistaminic Activity
A study by Alagarsamy and Parthiban (2013) reported on novel quinazolin-4-one derivatives showing significant H1-antihistaminic activity in guinea pigs. The tested compounds, including similar structures to the queried compound, offered protection against histamine-induced bronchospasm. This finding suggests potential applications in allergy and asthma treatments (Alagarsamy & Parthiban, 2013).
Antibacterial Activity
Ahmed, Abd-Alla, and El-zohry (2007) synthesized quinazolin-4-one compounds with oxadiazolin-5-thione moieties, exhibiting encouraging antibacterial properties. The morpholino derivatives, closely related to the queried compound, demonstrated notable antibacterial activity, which could be significant for developing new antibiotics (Ahmed, Abd-Alla, & El-zohry, 2007).
Antimicrobial Properties
Alagarsamy et al. (2016) explored a series of thiosemicarbazide derivatives of quinazolin-4-one, showing antimicrobial efficacy against various gram-positive and gram-negative bacteria. This research indicates potential uses in antimicrobial drug development (Alagarsamy et al., 2016).
Anti-inflammatory Activity
Kumar and Rajput (2009) synthesized newer derivatives of quinazolin-4-one, including compounds with structures akin to the queried compound, and found them to have anti-inflammatory properties. This research highlights the possibility of using such compounds in treating inflammatory disorders (Kumar & Rajput, 2009).
Cytotoxic Evaluation for Cancer Treatment
Hassanzadeh et al. (2019) conducted a study on quinazolinone-1,3,4-oxadiazole derivatives, assessing their cytotoxic effect against cancer cell lines. This study suggests the potential application of these compounds in cancer therapy, given their pronounced cytotoxic activity (Hassanzadeh et al., 2019).
QSAR Study for Antimicrobial Agents
Buha et al. (2012) synthesized and screened a series of substituted quinazolines, including compounds structurally related to the queried compound, for antimicrobial activity. Their findings provide insights into the pharmacophoric features responsible for antibacterial activity, suggesting applications in designing new antimicrobial agents (Buha et al., 2012).
Heat Treated CR-39 Polymer
Gupta et al. (2010) explored the thermogravimetric analysis of CR-39 polymer treated with quinazolin-4-one derivatives. This study implies potential applications in materials science, particularly in understanding the thermal properties of polymers (Gupta et al., 2010).
Synthesis and Reactivity in Organic Chemistry
Aleksandrov, Zablotskii, and El’chaninov (2020) discussed the synthesis and reactivity of compounds including thiophen-2-yl and quinoline moieties, related to the queried compound. Their work contributes to the broader understanding of chemical synthesis and reactivity in organic chemistry (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Anti-Tubercular Agents
Nagaladinne, Hindustan, and Nayakanti (2020) synthesized quinazolin-4-one derivatives with potential anti-tubercular properties. Their findings indicate possible applications in treating tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-11(2)22-17(23)12-6-3-4-7-13(12)19-18(22)26-10-15-20-16(21-24-15)14-8-5-9-25-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCNCVPBZXTNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)


![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)
![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)


